molecular formula C18H20N2O5 B4897224 N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea

Cat. No.: B4897224
M. Wt: 344.4 g/mol
InChI Key: CCLHRIOUDIIOCH-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(2,4-dimethoxyphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety and a dimethoxyphenyl group linked through a urea bond, making it a versatile molecule for various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(2,4-dimethoxyphenyl)urea typically involves the reaction of 1-(1,3-benzodioxol-5-yl)ethanamine with 2,4-dimethoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the urea bond is complete.

Industrial Production Methods

On an industrial scale, the production of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(2,4-dimethoxyphenyl)urea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(2,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.

    Reduction: The urea bond can be reduced to form amines.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: Quinones derived from the benzodioxole moiety.

    Reduction: Amines resulting from the reduction of the urea bond.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(2,4-dimethoxyphenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may induce apoptosis in cancer cells by disrupting cellular pathways and causing cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(2,4-dimethoxyphenyl)carbamate
  • N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(2,4-dimethoxyphenyl)thiourea
  • N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(2,4-dimethoxyphenyl)amide

Uniqueness

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(2,4-dimethoxyphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzodioxole and dimethoxyphenyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(2,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-11(12-4-7-15-17(8-12)25-10-24-15)19-18(21)20-14-6-5-13(22-2)9-16(14)23-3/h4-9,11H,10H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLHRIOUDIIOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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